

Physicochemical properties of 6-(difluoromethyl)pyridin-3-amine

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Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108

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An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of **6-(Difluoromethyl)pyridin-3-amine**

Introduction: A Key Building Block for Modern Chemistry

6-(Difluoromethyl)pyridin-3-amine is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and agrochemical research.[1] Its structure uniquely combines the established biological relevance of the aminopyridine scaffold with the advantageous properties of the difluoromethyl (CHF_2) group. Pyridine-based ring systems are among the most prevalent heterocycles in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and serve as a core structural motif.[2]

The introduction of a difluoromethyl group is a strategic choice in modern drug design.[3] This group acts as a lipophilic bioisostere of a hydroxyl or thiol group, enhancing membrane permeability and metabolic stability by resisting oxidative degradation.[4] The strong electron-withdrawing nature of the two fluorine atoms also modulates the electronic properties of the pyridine ring, influencing the compound's pK_a and binding interactions. This guide provides a comprehensive overview of the essential physicochemical properties, a representative synthetic approach, and the scientific rationale for utilizing **6-(difluoromethyl)pyridin-3-amine** in research and development.

Molecular Identity and Structural Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. **6-(Difluoromethyl)pyridin-3-amine** is registered under CAS Number 913090-41-2.^{[5][6]} Its core structure consists of a pyridine ring substituted with an amine group at the 3-position and a difluoromethyl group at the 6-position.

Caption: Molecular Structure of **6-(difluoromethyl)pyridin-3-amine**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	913090-41-2	^{[5][6]}
Molecular Formula	C ₆ H ₆ F ₂ N ₂	^{[5][6]}
Molecular Weight	144.12 g/mol	^[6]
IUPAC Name	6-(difluoromethyl)pyridin-3-amine	^[5]
InChI Key	CHLQZHZHFXWMOV-UHFFFAOYSA-N	^[5]

| Canonical SMILES | C1=CC(=NC=C1N)C(F)F ^[7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility in reaction media to its interaction with biological targets.

Table 2: Summary of Physicochemical Data

Property	Value / Description	Source(s)
Physical Form	Solid	
Purity	Typically ≥95-98%	^{[5][8]}

| Storage Temperature | Recommended: -20°C in a dark, inert atmosphere ^[5] |

Solubility Profile

While quantitative solubility data is not readily published, a qualitative assessment can be made based on the molecular structure. The presence of the amine group and the pyridine nitrogen atom provides hydrogen bond accepting and donating capabilities, suggesting potential solubility in polar protic solvents like methanol and ethanol. However, the difluoromethyl group significantly increases lipophilicity. Therefore, the compound is expected to exhibit good solubility in a range of polar aprotic organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Its solubility in water is expected to be low to moderate, influenced by the pH of the medium which would dictate the protonation state of the basic nitrogen centers.

Acidity and Basicity (pKa)

6-(Difluoromethyl)pyridin-3-amine possesses two basic centers: the endocyclic pyridine nitrogen and the exocyclic amino group.

- **Pyridine Nitrogen:** The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2.^[9] The 6-difluoromethyl group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect reduces the electron density on the pyridine ring and significantly decreases the basicity of the ring nitrogen. Therefore, the pKa of the pyridinium conjugate acid is expected to be substantially lower than 5.2.
- **Amino Group:** The pKa of the conjugate acid of aniline is ~4.6. The amino group at the 3-position is less directly influenced by the 6-CHF₂ group than the ring nitrogen, but its basicity will still be reduced compared to a simple alkylamine.

Understanding these pKa values is critical for designing reactions (e.g., choosing an appropriate base for deprotonation) and for predicting the compound's charge state at physiological pH in drug development contexts.

Predicted Spectroscopic Profile

Characterization of **6-(difluoromethyl)pyridin-3-amine** relies on standard spectroscopic techniques. Based on its structure, the following spectral features are predicted:

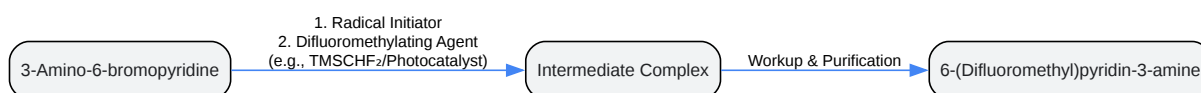
- ^1H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted system. A key feature would be a triplet for the single proton of the difluoromethyl group (^1H - ^{19}F coupling, $J \approx 50\text{-}60\text{ Hz}$) typically found in the 6.5-7.5 ppm range. The amine (NH_2) protons would appear as a broad singlet, the position of which is dependent on solvent and concentration.
- ^{13}C NMR: The spectrum would display six unique carbon signals. The carbon of the CHF_2 group would be identifiable as a triplet due to one-bond coupling with the two fluorine atoms.
- ^{19}F NMR: A doublet would be expected, corresponding to the two equivalent fluorine atoms being coupled to the single proton of the difluoromethyl group.
- Mass Spectrometry (MS): The nominal mass would be 144, with the high-resolution mass spectrum confirming the elemental composition of $\text{C}_6\text{H}_6\text{F}_2\text{N}_2$.^[6]

Synthesis and Purification

The synthesis of fluorinated pyridines, particularly with regiocontrol, is a significant challenge in organic chemistry.^[3] While a specific, published route for **6-(difluoromethyl)pyridin-3-amine** is not detailed in the initial search, a plausible strategy can be devised based on modern synthetic methodologies.

Representative Synthetic Workflow

A logical approach involves the late-stage difluoromethylation of a pre-functionalized pyridine precursor. This strategy leverages the increasing availability of specialized fluorinating reagents.



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Caption: A plausible synthetic workflow for **6-(difluoromethyl)pyridin-3-amine**.

Experimental Protocol (Representative)

This protocol is a conceptual representation based on established chemical principles for pyridine functionalization.[3]

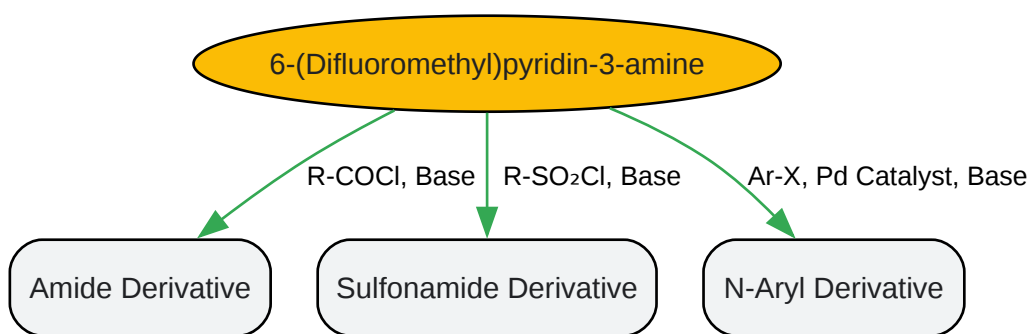
- **Reaction Setup:** To a solution of a suitable precursor, such as 3-amino-6-halopyridine or a derivative, in an anhydrous, degassed solvent (e.g., acetonitrile or DMF), add a difluoromethylating reagent (such as a Ruppert-Prakash type reagent) and a catalyst system (e.g., a photocatalyst or a radical initiator).
- **Reaction Execution:** The reaction mixture is stirred under an inert atmosphere (e.g., Nitrogen or Argon). Depending on the chosen methodology, the reaction may be initiated by heating or irradiation with visible light.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, the reaction is quenched, typically with an aqueous solution. The organic phase is extracted with a suitable solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is concentrated under reduced pressure. Final purification is achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure **6-(difluoromethyl)pyridin-3-amine**.

Chemical Reactivity and Synthetic Utility

The utility of **6-(difluoromethyl)pyridin-3-amine** as a building block stems from the reactivity of its primary amine and the specific properties imparted by the difluoromethyl-substituted pyridine ring.

Reactivity of the Amino Group

The 3-amino group is a versatile functional handle. It can readily undergo a variety of classical transformations, making it an ideal point for diversification in a synthetic sequence.



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